
N-(4-Formamidobenzoyl)-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Formamidobenzoyl)-L-aspartic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a formamide group attached to a benzoyl moiety, which is further linked to an L-aspartic acid backbone. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formamidobenzoyl)-L-aspartic acid typically involves a multi-step process. One common method starts with the protection of the amino group of L-aspartic acid, followed by the introduction of the benzoyl group through an acylation reaction. The formamide group is then introduced via a formylation reaction. The final step involves deprotection to yield the desired compound. The reaction conditions often require the use of specific reagents such as acyl chlorides, formic acid, and protecting groups like tert-butoxycarbonyl (Boc).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N-(4-Formamidobenzoyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form a carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-Carboxybenzoyl)-L-aspartic acid.
Reduction: Formation of N-(4-Benzylbenzoyl)-L-aspartic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-Formamidobenzoyl)-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism by which N-(4-Formamidobenzoyl)-L-aspartic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoyl moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. The L-aspartic acid backbone allows for interactions with enzymes and receptors, modulating their activity and signaling pathways.
相似化合物的比较
N-(4-Formamidobenzoyl)-L-aspartic acid can be compared with other similar compounds such as:
N-(4-Formamidobenzoyl)-L-glutamic acid: Similar structure but with a glutamic acid backbone, which may alter its biological activity.
N-(4-Formamidobenzoyl)-L-alanine:
N-(4-Formamidobenzoyl)-L-phenylalanine: Incorporates a phenylalanine backbone, which can influence its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the L-aspartic acid backbone, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
61137-27-7 |
|---|---|
分子式 |
C12H12N2O6 |
分子量 |
280.23 g/mol |
IUPAC 名称 |
(2S)-2-[(4-formamidobenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C12H12N2O6/c15-6-13-8-3-1-7(2-4-8)11(18)14-9(12(19)20)5-10(16)17/h1-4,6,9H,5H2,(H,13,15)(H,14,18)(H,16,17)(H,19,20)/t9-/m0/s1 |
InChI 键 |
NIPAFLUCNPCGJB-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC=O |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


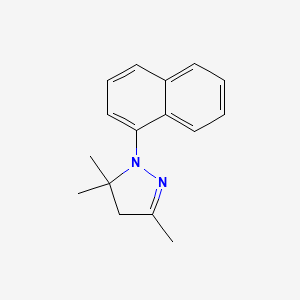
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
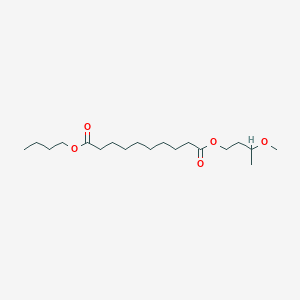
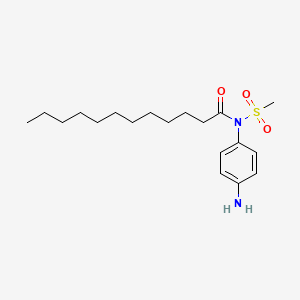

![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
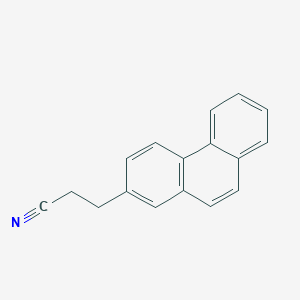
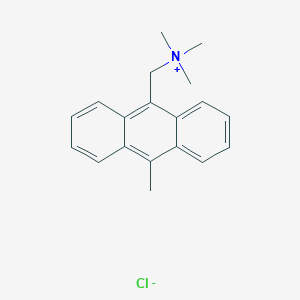
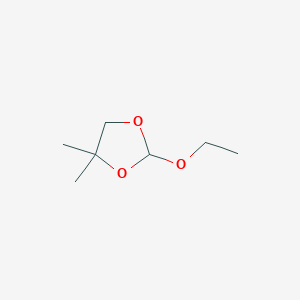

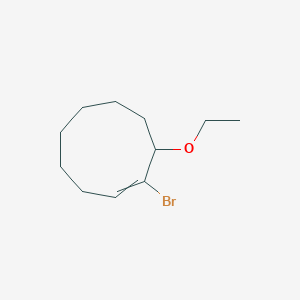
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
